alpha-Methyl-4-biphenylacetic acid

Catalog No.
S603356
CAS No.
6341-72-6
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-4-biphenylacetic acid

CAS Number

6341-72-6

Product Name

alpha-Methyl-4-biphenylacetic acid

IUPAC Name

2-(4-phenylphenyl)propanoic acid

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)

InChI Key

JALUUBQFLPUJMY-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Synonyms

α-Methyl-[1,1’-biphenyl]-4-acetic Acid; p-Phenylhydratropic Acid; (+/-)-2-(4-Biphenyl)propionic Acid; 16300Y1; 2-(4-Biphenyl)propionic Acid; 2-(4-Biphenylyl)propionic Acid; 2-(4-Phenylphenyl)propionic Acid; NSC 16300;

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
  • Anti-inflammatory properties

    Biphenylacetic acid has been studied for its potential anti-inflammatory properties. Some studies suggest it may inhibit enzymes involved in the inflammatory response.Source: )

  • Other potential applications

    Scientific literature also mentions potential applications of biphenylacetic acid derivatives in areas like:

    • Plant growth regulation Source: )
    • Development of new pharmaceuticals Source: )

Origin

Flurbiprofen is a synthetic compound, not derived from a natural source. It was first synthesized in the 1970s and belongs to the class of propionic acid derivatives within NSAIDs [].

Significance in Scientific Research

Flurbiprofen is a widely studied NSAID due to its analgesic (pain-relieving), antipyretic (fever-reducing), and anti-inflammatory properties. Research focuses on its mechanism of action, potential therapeutic applications beyond pain management, and the development of safer and more targeted Flurbiprofen derivatives.


Molecular Structure Analysis

Flurbiprofen has a biphenyl core structure, consisting of two connected benzene rings. Attached to one of the benzene rings is a carboxylic acid group (COOH) and an alpha-methyl group (CH3) positioned adjacent to the carboxylic acid. A fluorine atom (F) is present on the other benzene ring at the second position relative to the biphenyl linkage.

This structure contributes to Flurbiprofen's pharmacological activity. The carboxylic acid group is essential for its interaction with the enzyme cyclooxygenase (COX), which plays a role in inflammation. The fluorine atom and the alpha-methyl group are believed to enhance its potency and selectivity compared to other NSAIDs.


Chemical Reactions Analysis

Synthesis

Decomposition

Under acidic or basic conditions, Flurbiprofen can undergo hydrolysis, breaking down into its constituent parts like biphenyl derivatives and carboxylic acids.

Other Relevant Reactions

Flurbiprofen can undergo various metabolic reactions in the body, primarily involving the conversion of the carboxylic acid group to inactive metabolites for excretion.

Chemical Equations

Due to the complexity of the synthesis process, providing a specific balanced chemical equation is not practical here.


Physical And Chemical Properties Analysis

  • Melting Point: 184 °C
  • Boiling Point: Decomposes before boiling
  • Solubility: Slightly soluble in water, but highly soluble in organic solvents like ethanol and chloroform
  • pKa: 4.1 (pKa is a measure of acidity)
  • Stability: Relatively stable under normal storage conditions but can degrade in light and moisture

Flurbiprofen's primary mechanism of action involves inhibiting the enzyme cyclooxygenase (COX), particularly COX-1 and COX-2 isoforms. COX plays a role in the production of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By inhibiting COX, Flurbiprofen reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.

Additional Research

Current research explores the possibility of Flurbiprofen having additional mechanisms beyond COX inhibition, potentially contributing to its diverse therapeutic effects.

Flurbiprofen is generally well-tolerated, but common side effects include gastrointestinal upset, heartburn, and dizziness. More severe side effects like stomach ulcers and kidney problems can occur with high doses or prolonged use.

  • Toxicity: The oral median lethal dose (LD50) in rats is 3.1 g/kg, indicating moderate toxicity. However, individual responses and potential for overdose require caution.
  • Flammability: Flurbiprofen is not highly flammable but can burn if exposed to high temperatures.
  • Reactivity: Flurbiprofen can react with strong acids and bases, leading to decomposition.

XLogP3

3.5

Other CAS

6341-72-6

Wikipedia

(+/-)-2-(4-biphenyl)propionic acid

Dates

Modify: 2023-08-15

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